molecular formula C14H12FN3O B2820531 2-amino-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one CAS No. 351163-48-9

2-amino-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B2820531
CAS No.: 351163-48-9
M. Wt: 257.268
InChI Key: CWTONXLSVLUGHC-UHFFFAOYSA-N
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Description

2-amino-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone compound with a variety of applications in scientific research. It is a synthetic compound with a wide range of potential applications in the laboratory, including as a research tool, as a drug, and as a biochemical agent.

Scientific Research Applications

Antibacterial Activities

Fluoroquinolones, a major class of antibacterial agents, have shown great therapeutic potential. A study highlighted the synthesis of compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The structure-activity relationship analysis indicated that certain substituents significantly enhance antibacterial efficacy (Kuramoto et al., 2003).

Anticancer Properties

Derivatives of quinazolinones have been evaluated for their cytotoxicity against various cancer cell lines. A study on indole-aminoquinazolines demonstrated significant activity against human lung cancer, colorectal adenocarcinoma, and other cancer cells. Molecular docking suggested these compounds could effectively bind to the ATP region of the epidermal growth factor receptor (EGFR), indicating a potential for cancer treatment (Mphahlele et al., 2018).

Green Synthetic Approaches

A catalyst-free synthesis of novel 2-amino-4-aryl-3-(4-fluorophenyl) derivatives via a one-pot, four-component reaction under ultrasonic conditions has been developed. This method offers several advantages such as excellent yields, shorter reaction time, and a simple workup procedure, presenting a more efficient approach compared to traditional methods (Govindaraju et al., 2016).

Properties

IUPAC Name

2-amino-7-(4-fluorophenyl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O/c15-10-3-1-8(2-4-10)9-5-12-11(13(19)6-9)7-17-14(16)18-12/h1-4,7,9H,5-6H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTONXLSVLUGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from 2-dimethylaminomethylene-5-(4-fluoro-phenyl)-cyclohexane-1,3-dione (600 mg, 2.29 mmol) prepared in stage 1, guanidine hydrochloride (438 mg, 4.59 mmol) and sodium carbonate (728 mg, 6.87 mmol), following the procedure described for 2-amino-7-(4-chloro-phenyl)-7,8-dihydro-6H-quinazolin-5-one (example 2/a stage 2).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
438 mg
Type
reactant
Reaction Step One
Quantity
728 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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